3-(1H-benzimidazol-2-yl)propyl 4-aminobenzoate
Description
3-(1H-Benzimidazol-2-yl)propyl 4-aminobenzoate (CAS name: 1H-Benzimidazole-2-propanol, 4-aminobenzoate (ester)) is a benzimidazole derivative characterized by a propyl linker connecting the benzimidazole core to a 4-aminobenzoate ester group. This compound is of interest in medicinal chemistry due to the pharmacological relevance of benzimidazoles, including antimicrobial, antiviral, and anticancer activities.
Properties
IUPAC Name |
3-(1H-benzimidazol-2-yl)propyl 4-aminobenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O2/c18-13-9-7-12(8-10-13)17(21)22-11-3-6-16-19-14-4-1-2-5-15(14)20-16/h1-2,4-5,7-10H,3,6,11,18H2,(H,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOKZXJXSDGNOGS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=N2)CCCOC(=O)C3=CC=C(C=C3)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60349523 | |
| Record name | 3-(1H-Benzimidazol-2-yl)propyl 4-aminobenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60349523 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
295.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
328117-25-5 | |
| Record name | 3-(1H-Benzimidazol-2-yl)propyl 4-aminobenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60349523 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1H-benzimidazol-2-yl)propyl 4-aminobenzoate typically involves a multi-step process. One common method is the Mannich reaction, which involves the condensation of benzimidazole, formaldehyde, and an amine. The reaction conditions often include the use of aqueous formaldehyde and an amine under controlled temperature and pH conditions .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
3-(1H-benzimidazol-2-yl)propyl 4-aminobenzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperature, pH, and solvent systems to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce a wide range of substituted benzimidazole derivatives.
Scientific Research Applications
3-(1H-benzimidazol-2-yl)propyl 4-aminobenzoate has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and materials.
Industry: It can be used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 3-(1H-benzimidazol-2-yl)propyl 4-aminobenzoate involves its interaction with specific molecular targets and pathways. The benzimidazole moiety is known to interact with various enzymes and receptors, potentially inhibiting or modulating their activity. This interaction can lead to the compound’s observed biological effects, such as antimicrobial or anticancer activity.
Comparison with Similar Compounds
To contextualize its properties and applications, we compare 3-(1H-benzimidazol-2-yl)propyl 4-aminobenzoate with structurally related benzimidazole derivatives. Key differences in substituents, molecular weight, and functional groups influence their reactivity, solubility, and biological activity.
Structural and Functional Group Variations
Table 1: Structural Comparison of Selected Benzimidazole Derivatives
Key Observations :
- Amide vs.
- Amino Group vs. Guanidine: The 4-aminobenzoate group offers moderate polarity, whereas 2-(1H-benzimidazol-2-yl)-1-phenylguanidine includes a guanidine moiety, which increases basicity and enhances interactions with acidic biological targets (e.g., PBP2A in MRSA with binding affinity of -7.3 kcal/mol) .
Table 2: Binding Affinities and Pharmacological Profiles
Key Insights :
- The absence of direct binding data for this compound highlights a research gap.
- Amide-linked derivatives (e.g., N-[3-(1H-benzimidazol-2-yl)propyl]propanamide) may exhibit better membrane permeability than the ester-containing target compound due to reduced polarity .
Biological Activity
3-(1H-benzimidazol-2-yl)propyl 4-aminobenzoate is a compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and enzymatic inhibition. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, biochemical properties, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound features a benzimidazole moiety linked to a propyl chain and an aminobenzoate group. Its molecular formula is with a molecular weight of approximately 284.31 g/mol. The compound is soluble in various organic solvents, which facilitates its use in biological assays.
Target Interactions
The primary biological targets for this compound include:
- Poly (ADP-ribose) polymerase 1 (PARP-1) : This enzyme plays a crucial role in DNA repair mechanisms. Inhibition of PARP-1 leads to the accumulation of DNA damage, which can trigger apoptosis in cancer cells.
- Epidermal Growth Factor Receptor (EGFR) : By inhibiting EGFR, the compound may disrupt signaling pathways that promote cell proliferation and survival, particularly in cancerous cells.
Biochemical Pathways
The interaction with PARP-1 and EGFR affects several key biochemical pathways:
- DNA Repair Pathway : Inhibition of PARP-1 hampers the repair of single-strand breaks in DNA, leading to increased genomic instability.
- Cell Proliferation : Inhibition of EGFR disrupts downstream signaling pathways associated with cell growth and division, particularly in tumor cells.
Anticancer Activity
Research indicates that this compound exhibits significant anticancer properties:
- Cytotoxicity : In vitro studies have demonstrated cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer), with IC50 values indicating potent activity (IC50 values ranging from 5.85 µM to 28.3 µM depending on the cell line) .
Enzyme Inhibition
The compound has also been evaluated for its ability to inhibit various enzymes:
- Cholinesterase Inhibition : It shows potential as an anti-cholinesterase agent, which could be beneficial in treating neurodegenerative diseases such as Alzheimer's .
In Vivo Studies
In animal models, the compound demonstrated varying effects based on dosage:
- Low Doses : Indicated beneficial effects such as enzyme inhibition and anticancer activity.
- High Doses : Associated with adverse effects including hepatotoxicity and nephrotoxicity .
Temporal Effects
Long-term exposure studies have shown that prolonged administration can lead to sustained changes in cellular functions, such as alterations in gene expression related to apoptosis and metabolic activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
